REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH2:2][O:3][CH2:4][C:5]([OH:7])=O.[CH3:10][OH:11].Cl[CH2:13]CCl>>[CH3:10][O:11][C:5](=[O:7])[CH2:4][O:3][CH2:2][C:1]([O:9][CH3:13])=[O:8]
|
Name
|
|
Quantity
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67.05 g
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Type
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reactant
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Smiles
|
C(COCC(=O)O)(=O)O
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Name
|
|
Quantity
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122 mL
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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150 mL
|
Type
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reactant
|
Smiles
|
ClCCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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KSF-catalyst (Aldrich) (2.5 g) was added
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed for 15 hours
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Duration
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15 h
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Type
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FILTRATION
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Details
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filtered through alumina
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Type
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WASH
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Details
|
washed with aqueous saturated sodium hydrogen carbonate (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COCC(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |